1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid
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Overview
Description
1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid is a complex organic compound that combines the properties of an amino alcohol and a sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminopropan-2-ol can be synthesized by the addition of aqueous ammonia to propylene oxide . The synthesis of 6-[benzenesulfonyl(methyl)amino]hexanoic acid involves the reaction of hexanoic acid with benzenesulfonyl chloride and methylamine under controlled conditions .
Industrial Production Methods
Industrial production methods for these compounds typically involve large-scale chemical reactions in controlled environments to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Aminopropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-aminopropan-2-ol can yield aminoacetone, while reduction can produce isopropanolamine .
Scientific Research Applications
1-Aminopropan-2-ol is used as a buffer and solubilizer in various industrial applications, including metalworking fluids, waterborne coatings, and personal care products . It is also an intermediate in the synthesis of pharmaceutical drugs . The compound’s ability to neutralize fatty acids and sulfonic acid-based surfactants makes it valuable in the production of titanium dioxide and polyurethanes .
This compound may also be used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action for 1-aminopropan-2-ol involves its metabolism to aminoacetone by the enzyme ®-aminopropanol dehydrogenase . This metabolic pathway is crucial for its role in various biochemical processes. The sulfonamide group in 6-[benzenesulfonyl(methyl)amino]hexanoic acid interacts with bacterial enzymes, inhibiting their function and leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-propanol:
Diisopropanolamine (DIPA): Another homolog of isopropanolamine, DIPA is used in similar industrial applications but has different solubility and reactivity characteristics.
Triisopropanolamine (TIPA): This compound is used in the production of polyurethanes and other industrial products, similar to 1-aminopropan-2-ol.
Uniqueness
1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid is unique due to its combination of an amino alcohol and a sulfonamide group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in diverse applications .
Properties
CAS No. |
75113-58-5 |
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Molecular Formula |
C16H28N2O5S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid |
InChI |
InChI=1S/C13H19NO4S.C3H9NO/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12;1-3(5)2-4/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16);3,5H,2,4H2,1H3 |
InChI Key |
YHCRYXFNXAAKPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)O.CN(CCCCCC(=O)O)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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